molecular formula C25H28N2O4 B5341758 ethyl 3-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate

ethyl 3-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate

Cat. No.: B5341758
M. Wt: 420.5 g/mol
InChI Key: FJTFTZVGRDPERP-JQIJEIRASA-N
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Description

This compound is a synthetic indazole derivative characterized by a benzo[g]indazol core fused with a partially saturated cyclohexane ring. Key structural features include:

  • 4-Methoxyphenyl substituent: At position 3 of the indazole ring, contributing to lipophilicity and steric bulk.
  • Ethyl 2-butenoate side chain: Introduces an ester functionality, influencing solubility and metabolic stability.

Indazole derivatives are pharmacologically significant, with reported activities including antitumor, anti-inflammatory, and anti-HIV effects .

Properties

IUPAC Name

ethyl (E)-3-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-5-31-23(28)14-16(2)27-25(17-6-9-19(29-3)10-7-17)22-12-8-18-15-20(30-4)11-13-21(18)24(22)26-27/h6-7,9-11,13-15,22,25H,5,8,12H2,1-4H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTFTZVGRDPERP-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

Compound A : (7E)-3-(4-Methoxyphenyl)-7-[(4-Methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole
  • Core Structure: Non-fused tetrahydro-indazole (lacks benzo[g] extension).
  • Substituents : Two 4-methoxyphenyl groups (at positions 3 and 7).
  • Synthesis : Condensation of hexahydro-indazole with 4-methoxybenzaldehyde (61% yield).
  • The benzylidene group at position 7 introduces rigidity compared to the ethyl 2-butenoate in the target compound.
Compound B : 4-(3-Phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)benzenesulfonamide
  • Core Structure : Benzo[g]indazol with a tetrahydro ring system.
  • Substituents : Phenyl group at position 3 and benzenesulfonamide at position 3.
  • Key Differences :
    • Sulfonamide group increases hydrophilicity and hydrogen-bonding capacity vs. the ester group in the target compound.
    • Absence of methoxy groups may reduce electron-donating effects critical for receptor binding.

Pharmacokinetic and Electronic Properties

Property Target Compound Compound A Compound B
LogP (estimated) Moderate (ester group) High (two aryl groups) Low (sulfonamide)
Solubility Low in water Very low Moderate
Electron Effects Electron-rich (methoxy) Electron-rich Electron-neutral
  • The target compound’s ester group balances lipophilicity and metabolic stability, whereas Compound B’s sulfonamide improves aqueous solubility.

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